molecular formula C13H17N3O2S2 B3923966 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No. B3923966
M. Wt: 311.4 g/mol
InChI Key: PCBMWOILSPALPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, also known as BMTB, is a compound that has been studied for its potential use in various scientific research applications. This compound has been found to have a unique mechanism of action and a range of biochemical and physiological effects that make it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its ability to modulate the activity of ion channels, particularly those that are involved in the regulation of calcium ions. This compound has been found to specifically target the TRPV1 ion channel, which is involved in the sensation of pain and temperature.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including its ability to modulate the activity of ion channels, reduce inflammation, and protect against oxidative stress. This compound has also been found to have neuroprotective effects, which may make it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide in lab experiments is its unique mechanism of action, which may provide new insights into the function of ion channels and their role in various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, including its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of this compound and its effects on ion channels and other physiological processes. Additionally, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.

Scientific Research Applications

4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its ability to modulate the activity of ion channels, which are important for the function of the nervous system.

properties

IUPAC Name

4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-3-4-5-11-6-8-12(9-7-11)20(17,18)16-13-15-14-10(2)19-13/h6-9H,3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBMWOILSPALPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642512
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

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